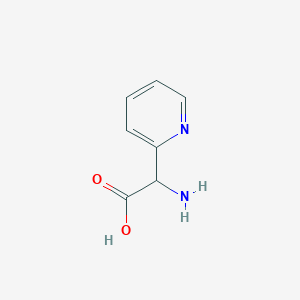

2-Amino-2-(pyridin-2-YL)acetic acid

Description

BenchChem offers high-quality 2-Amino-2-(pyridin-2-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(pyridin-2-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-pyridin-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBAFRWEGCWGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401016 |

Source

|

| Record name | Amino(pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62451-88-1 |

Source

|

| Record name | Amino(pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 2-Amino-2-(pyridin-2-YL)acetic acid

CAS Number: 62451-88-1

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction:

2-Amino-2-(pyridin-2-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring directly attached to the alpha-carbon of a glycine backbone, imparts distinct chemical and biological properties. This technical guide provides an in-depth overview of 2-Amino-2-(pyridin-2-yl)acetic acid, including its chemical properties, synthesis, and its emerging role as a versatile building block in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-(pyridin-2-yl)acetic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 62451-88-1 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][4] |

| Molecular Weight | 152.15 g/mol | [4] |

| IUPAC Name | 2-amino-2-(pyridin-2-yl)acetic acid | [1][4] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-2-(pyridin-2-yl)acetic acid and its derivatives is a critical aspect of its utility. While various synthetic routes have been explored for analogous compounds, a common approach involves the Strecker synthesis or modifications thereof. Below is a generalized experimental protocol based on established synthetic methodologies for related α-amino acids.

Generalized Experimental Protocol: Strecker Synthesis

This protocol outlines a plausible multi-step synthesis of 2-Amino-2-(pyridin-2-yl)acetic acid.

Step 1: Imine Formation

-

To a solution of pyridine-2-carbaldehyde in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of an ammonia source (e.g., ammonium chloride).

-

Stir the reaction mixture at room temperature for a designated period to facilitate the formation of the corresponding imine.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyanation

-

Once imine formation is complete, introduce a cyanide source (e.g., sodium cyanide or potassium cyanide) to the reaction mixture.

-

This step should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of cyanide.

-

The reaction leads to the formation of the corresponding α-aminonitrile.

Step 3: Hydrolysis

-

The α-aminonitrile intermediate is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid.

-

This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Following hydrolysis, the reaction mixture is neutralized to precipitate the final product, 2-Amino-2-(pyridin-2-yl)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid.

Role in Drug Discovery and Development

2-Amino-2-(pyridin-2-yl)acetic acid serves as a valuable scaffold in drug discovery due to the versatile chemical handles it possesses—an amino group, a carboxylic acid group, and a pyridine ring. These features allow for its incorporation into a wide range of molecular architectures to modulate pharmacological activity.

Derivatives of this amino acid are being investigated for various therapeutic applications. The pyridine moiety can participate in crucial binding interactions with biological targets, such as hydrogen bonding and π-stacking. The amino and carboxylic acid groups provide points for peptide bond formation, enabling its integration into peptidomimetics and other complex molecules.

Conceptual Drug Development Pathway:

The following diagram illustrates a conceptual pathway for the development of a drug candidate starting from 2-Amino-2-(pyridin-2-yl)acetic acid.

Caption: Conceptual pathway for drug development from the starting material.

Conclusion

2-Amino-2-(pyridin-2-yl)acetic acid is a compound of significant interest to the chemical and pharmaceutical sciences. Its unique structure provides a versatile platform for the synthesis of novel molecules with potential therapeutic applications. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in their exploration of this promising chemical entity. Further investigation into its biological activities and the development of efficient and stereoselective synthetic methods will undoubtedly continue to expand its utility in the quest for new and improved medicines.

References

- 1. 2-Amino-2-(2-pyridyl)acetic acid 95% | CAS: 62451-88-1 | AChemBlock [achemblock.com]

- 2. 2-(pyridin-2-ylamino)acetic acid | CAS 52946-88-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chiralen.com [chiralen.com]

- 4. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-(pyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(pyridin-2-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid with a molecular weight of 152.15 g/mol . Its strategic placement of a pyridine ring and an amino acid moiety makes it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and potential, though not yet fully elucidated, biological significance. While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other biologically active molecules suggests potential roles in various cellular processes.

Chemical and Physical Properties

2-Amino-2-(pyridin-2-yl)acetic acid, with the chemical formula C₇H₈N₂O₂, is a white to off-white crystalline solid. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK--[1] |

| CAS Number | 62451-88-1 | --INVALID-LINK--[1] |

| IUPAC Name | 2-amino-2-(pyridin-2-yl)acetic acid | --INVALID-LINK--[1] |

| Canonical SMILES | C1=CC=NC(=C1)C(C(=O)O)N | --INVALID-LINK--[1] |

| Physical Description | White to off-white crystalline solid | (General knowledge) |

| Solubility | Soluble in water | (Inferred from structure) |

Synthesis Methodologies

The synthesis of 2-amino-2-(pyridin-2-yl)acetic acid and its derivatives is a topic of interest in organic chemistry, with a focus on achieving high enantioselectivity. While a definitive, universally adopted protocol is not available, the literature suggests several synthetic strategies. A common approach involves the Strecker synthesis or variations thereof, starting from 2-pyridinecarboxaldehyde. Asymmetric synthesis is often achieved through the use of chiral auxiliaries or catalysts.

General Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is a generalized representation based on common strategies for the synthesis of alpha-amino acids.

Workflow for Asymmetric Strecker Synthesis:

Caption: Generalized workflow for the asymmetric Strecker synthesis of 2-Amino-2-(pyridin-2-yl)acetic acid.

Detailed Methodology:

-

Imine Formation: 2-Pyridinecarboxaldehyde is reacted with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in an appropriate solvent (e.g., methanol or toluene) to form the corresponding chiral imine. The reaction is typically carried out at room temperature and may involve the use of a dehydrating agent to drive the equilibrium towards the product.

-

Cyanation: The chiral imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid catalyst. This step introduces the cyano group to the carbon atom of the imine, forming a chiral α-aminonitrile. The diastereoselectivity of this step is crucial for the final enantiomeric excess of the product.

-

Hydrolysis: The resulting α-aminonitrile is subjected to hydrolysis under either acidic or basic conditions. This converts the nitrile group into a carboxylic acid, yielding the target amino acid. The chiral auxiliary is typically removed during this step or in a subsequent step.

-

Purification: The final product is purified using techniques such as crystallization or column chromatography to obtain the desired enantiomer in high purity.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies detailing the direct involvement of 2-amino-2-(pyridin-2-yl)acetic acid in cellular signaling pathways. However, as an amino acid analog, it is plausible that it could interact with pathways that sense and respond to amino acid availability.

Hypothetical Involvement in Amino Acid Sensing Pathways

Amino acids are crucial signaling molecules that regulate a variety of cellular processes, most notably through the mechanistic target of rapamycin (mTOR) pathway . The mTOR complex 1 (mTORC1) is a key regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by amino acids. It is conceivable that 2-amino-2-(pyridin-2-yl)acetic acid could influence this pathway, either as an agonist or antagonist, by interacting with the cellular machinery responsible for amino acid sensing.

Hypothesized Logical Relationship in mTORC1 Signaling:

Caption: Hypothesized interaction of 2-Amino-2-(pyridin-2-yl)acetic acid with the mTORC1 signaling pathway.

This compound's structural features could also allow it to interact with other amino acid transporters or receptors, potentially modulating their activity and downstream signaling events. Further research is required to validate these hypotheses.

Analytical and Characterization Protocols

The characterization of 2-amino-2-(pyridin-2-yl)acetic acid relies on standard analytical techniques employed in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons, the α-proton, and the amine protons.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the synthesized amino acid. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.

General HPLC Workflow for Enantiomeric Excess Determination:

Caption: Standard workflow for determining the enantiomeric excess of 2-Amino-2-(pyridin-2-yl)acetic acid using chiral HPLC.

Conclusion and Future Directions

2-Amino-2-(pyridin-2-yl)acetic acid is a molecule with significant synthetic and potential pharmacological interest. While its fundamental chemical properties are well-established, a detailed understanding of its biological roles and its interactions with cellular signaling pathways remains an open area for investigation. Future research should focus on elucidating its specific molecular targets and exploring its potential as a scaffold in the development of novel therapeutic agents. The development of robust and scalable enantioselective synthetic routes will be critical to enabling these biological studies.

References

An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-2-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid. Its structure, featuring a pyridine ring directly attached to the alpha-carbon of a glycine framework, makes it a valuable building block in medicinal chemistry and peptide science. The presence of the pyridine moiety introduces unique electronic and steric properties, influencing the conformation and biological activity of peptides and small molecules into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Amino-2-(pyridin-2-YL)acetic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-2-(pyridin-2-YL)acetic acid is presented below. It is important to note that much of the publicly available data is computationally predicted, and experimental validation is limited in the literature.

Table 1: General and Computed Properties of 2-Amino-2-(pyridin-2-YL)acetic acid [1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| CAS Number | 62451-88-1 | PubChem[1] |

| IUPAC Name | 2-amino-2-(pyridin-2-yl)acetic acid | PubChem[1] |

| Canonical SMILES | C1=CC=NC(=C1)C(C(=O)O)N | PubChem[1] |

| InChI Key | JTOBAFRWEGCWGI-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Predicted) | -2.7 | PubChem[1] |

| Topological Polar Surface Area (Predicted) | 76.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Predicted) | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Predicted) | 4 | PubChem[1] |

| Rotatable Bond Count (Predicted) | 2 | PubChem[1] |

Table 2: Predicted Acid-Base Properties

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.35 (for the carboxylic acid) | DrugBank (for the related 2-(pyridin-2-yl)acetic acid)[2] |

| pKa (Strongest Basic) | 4.67 (for the pyridine nitrogen) | DrugBank (for the related 2-(pyridin-2-yl)acetic acid)[2] |

Note: The pKa values are for the closely related compound 2-(pyridin-2-yl)acetic acid and should be considered as estimations for the title compound.

Experimental Data

Experimental data for 2-Amino-2-(pyridin-2-YL)acetic acid is not extensively reported in publicly accessible literature. The following sections detail the available information.

Solubility

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Amino-2-(pyridin-2-YL)acetic acid is scarce in the public domain. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for closely related compounds are available and can provide an indication of expected spectral features.

Experimental Protocols

Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid

A common synthetic route to α-amino acids is the Strecker synthesis. While a specific, detailed protocol for 2-Amino-2-(pyridin-2-YL)acetic acid is not widely published, a general procedure starting from pyridine-2-carboxaldehyde is outlined below.

Reaction Scheme:

Figure 1: General workflow for the Strecker synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid.

Methodology:

-

Formation of the α-aminonitrile: Pyridine-2-carboxaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (such as sodium or potassium cyanide) in a suitable solvent (e.g., aqueous methanol or ethanol). This reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to form 2-amino-2-(pyridin-2-yl)acetonitrile.

-

Hydrolysis of the α-aminonitrile: The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., refluxing with concentrated hydrochloric acid). This step converts the nitrile group to a carboxylic acid, yielding the final product, 2-Amino-2-(pyridin-2-YL)acetic acid, usually as its hydrochloride salt.

Purification:

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as water/ethanol. Ion-exchange chromatography can also be employed for high-purity samples. The progress of the reaction and the purity of the product should be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

Biological Activity and Applications

The biological activity of 2-Amino-2-(pyridin-2-YL)acetic acid itself is not well-documented in the literature. However, its derivatives and peptides containing this amino acid have been investigated for various therapeutic applications. The pyridine moiety can participate in hydrogen bonding and metal coordination, which can be crucial for binding to biological targets.

Potential as an Enzyme Inhibitor

Analogs of pyridylacetic acids have shown inhibitory activity against certain enzymes. For instance, 2-pyridylacetic acid has been reported to inhibit α-amylase and carboxypeptidase A.[3] While this does not directly implicate 2-Amino-2-(pyridin-2-YL)acetic acid, it suggests a potential avenue for investigation.

Figure 2: Conceptual diagram of enzyme inhibition by 2-Amino-2-(pyridin-2-YL)acetic acid or its derivatives.

Use in Peptide and Small Molecule Synthesis

The primary application of 2-Amino-2-(pyridin-2-YL)acetic acid is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can introduce conformational constraints and novel binding interactions. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal ligand, potentially enhancing the binding affinity and selectivity of the resulting peptide for its target receptor or enzyme.

Conclusion

2-Amino-2-(pyridin-2-YL)acetic acid is a fascinating synthetic amino acid with significant potential in drug discovery and development. While a comprehensive experimental characterization is still lacking in the public domain, its structural features suggest that it is a valuable tool for medicinal chemists. Further research into its synthesis, properties, and biological activities is warranted to fully exploit its potential in the design of novel therapeutics. Researchers working with this compound are encouraged to perform thorough analytical characterization to build upon the existing, largely computational, dataset.

References

Spectroscopic Profile of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-2-(pyridin-2-YL)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data, expected spectroscopic characteristics based on its chemical structure, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

-

IUPAC Name: 2-Amino-2-(pyridin-2-yl)acetic acid[1]

-

Molecular Formula: C₇H₈N₂O₂[1]

-

Molecular Weight: 152.15 g/mol [1]

-

CAS Number: 62451-88-1[1]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for 2-Amino-2-(pyridin-2-YL)acetic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Doublet | 1H | Pyridine H6 |

| ~7.8 | Triplet of Doublets | 1H | Pyridine H4 |

| ~7.4 | Doublet | 1H | Pyridine H3 |

| ~7.2 | Triplet | 1H | Pyridine H5 |

| ~4.5 | Singlet | 1H | α-CH |

| Broad | Singlet | 2H | -NH₂ |

| Broad | Singlet | 1H | -COOH |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. The amino and carboxylic acid protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~155 | Pyridine C2 |

| ~149 | Pyridine C6 |

| ~137 | Pyridine C4 |

| ~124 | Pyridine C5 |

| ~122 | Pyridine C3 |

| ~60 | α-C |

Note: These are predicted values. Actual chemical shifts will depend on the solvent and other experimental parameters.

Table 3: Expected Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion Species |

| 153.0659 | [M+H]⁺ |

| 175.0478 | [M+Na]⁺ |

| 151.0513 | [M-H]⁻ |

Note: M represents the parent molecule. The exact mass of the protonated molecule ([M+H]⁺) is a critical piece of data for high-resolution mass spectrometry (HRMS) analysis.

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3300-3000 | Medium | N-H stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1640-1550 | Medium | N-H bend (Amine) |

| 1600-1450 | Medium to Weak | C=C and C=N ring stretching (Pyridine) |

| 1300-1200 | Medium | C-O stretch (Carboxylic acid) |

| 1200-1000 | Medium | C-N stretch |

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The exact positions of the peaks can be influenced by the sample's physical state (solid or solution).

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for 2-Amino-2-(pyridin-2-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Amino-2-(pyridin-2-YL)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or Methanol-d₄). The choice of solvent is critical as the compound has both acidic and basic functional groups.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

To confirm the presence of exchangeable protons (-NH₂ and -COOH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Typical parameters include a 30-45 degree pulse, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid can be added to promote protonation for positive ion mode.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Set the mass spectrometer to scan a relevant m/z range (e.g., m/z 50-500).

-

Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis (Optional):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern, which can provide further structural information.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

For HRMS data, calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

-

Interpret the MS/MS spectrum to propose fragmentation pathways.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid State - KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C=C, C=N).

-

Compare the obtained spectrum with standard IR correlation tables.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for the spectroscopic analysis of 2-Amino-2-(pyridin-2-YL)acetic acid.

Caption: Experimental workflow for the spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of 2-Amino-2-(pyridin-2-YL)acetic acid. Researchers are encouraged to use the provided protocols as a starting point and optimize them based on the specific instrumentation and experimental goals. The combination of these spectroscopic techniques will enable a thorough structural characterization and purity assessment, which are crucial for any downstream applications in research and drug development.

References

Mass Spectrometry of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of "2-Amino-2-(pyridin-2-YL)acetic acid" (CAS 62451-88-1). Due to a lack of extensive experimental mass spectral data for this specific compound in publicly available literature, this document presents a detailed analytical approach based on established methodologies for structurally similar compounds, namely "2-(pyridin-2-yl)acetic acid". This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and theoretical fragmentation pathways to facilitate future research and analysis of this and related molecules.

Introduction

2-Amino-2-(pyridin-2-YL)acetic acid is a heterocyclic amino acid derivative with the chemical formula C₇H₈N₂O₂ and a monoisotopic mass of 152.058577502 Da.[1] Its structure, featuring a pyridine ring, a carboxylic acid group, and an amino group at the alpha-carbon, suggests its potential relevance in pharmaceutical and biological research. Mass spectrometry is a pivotal technique for the identification, characterization, and quantification of such small molecules. This guide outlines the key considerations and methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-(pyridin-2-YL)acetic acid is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Monoisotopic Mass | 152.058577502 Da | PubChem[1] |

| Molar Mass | 152.15 g/mol | PubChem[1] |

| CAS Number | 62451-88-1 | PubChem[1] |

Theoretical Mass Spectrometry Data

While experimental data is sparse, theoretical data can provide a valuable starting point for method development. The following table lists the predicted collision cross-section (CCS) values for various adducts of the structurally related compound 2-(pyridin-2-ylamino)acetic acid, which can serve as an estimation for 2-Amino-2-(pyridin-2-YL)acetic acid.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.06586 | 129.1 |

| [M+Na]⁺ | 175.04780 | 136.0 |

| [M-H]⁻ | 151.05130 | 130.0 |

| [M+NH₄]⁺ | 170.09240 | 147.6 |

| [M+K]⁺ | 191.02174 | 134.3 |

| [M+H-H₂O]⁺ | 135.05584 | 122.5 |

| [M+HCOO]⁻ | 197.05678 | 152.2 |

| [M+CH₃COO]⁻ | 211.07243 | 174.1 |

Data for 2-(pyridin-2-ylamino)acetic acid hydrochloride, sourced from PubChemLite.[2]

Experimental Protocols

The following experimental protocol is adapted from a validated LC-MS/MS method for the quantitative determination of the structurally similar compound, 2-(pyridin-2-yl)acetic acid, in human plasma. This protocol can serve as a robust starting point for the analysis of 2-Amino-2-(pyridin-2-YL)acetic acid.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a suitable SPE cartridge by washing with 1.0 mL of methanol followed by 1.0 mL of purified water.

-

Load 100 µL of plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1.0 mL of 2% (v/v) formic acid in water.

-

Elute the analyte with 1.0 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography (LC)

-

Column: ACE CN, 5 µm (50 × 4.6 mm) or equivalent.

-

Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in purified water.

-

Mobile Phase B: Acetonitrile–methanol (90:10% v/v).

-

Gradient:

-

0.01 min: 10% B

-

1.00 min: 80% B

-

1.50 min: 80% B

-

1.51 min: 10% B

-

2.50 min: 10% B

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 550°C.

-

Curtain Gas: 20 psi.

-

Collision Gas: 6 psi.

-

IonSpray Voltage: 5500 V.

-

Entrance Potential: 10 V.

For the analysis of 2-Amino-2-(pyridin-2-YL)acetic acid, the MRM transitions would need to be optimized. Based on its structure, the precursor ion would be [M+H]⁺ at m/z 153.07.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates a theoretical fragmentation pathway for 2-Amino-2-(pyridin-2-YL)acetic acid based on common fragmentation patterns of amino acids.

References

In-Depth Technical Guide on the Crystal Structure of 2-Amino-2-(pyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative crystal structure of 2-Amino-2-(pyridin-2-YL)acetic acid, a heterocyclic amino acid of interest in medicinal chemistry. Due to the absence of published experimental crystallographic data for this specific compound, this guide leverages data from the closely related structure of 2-amino-N-(pyridin-2-yl)benzamide to infer and present likely crystallographic parameters. Detailed, generalized experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction of such compounds are provided. Furthermore, this document explores potential biological activities and signaling pathways through in silico predictions and analogy to similar bioactive molecules, offering a valuable resource for researchers in drug discovery and development.

Introduction

2-Amino-2-(pyridin-2-YL)acetic acid is a synthetic amino acid derivative containing a pyridine ring, a structural motif prevalent in numerous pharmaceuticals.[1][2][3] The unique combination of an amino acid backbone and a heterocyclic aromatic ring suggests potential applications in medicinal chemistry, including as a building block for novel peptides or as a standalone bioactive agent.[4] Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationships, designing derivatives with improved pharmacological profiles, and for its potential as a scaffold in drug design.

This guide addresses the current gap in publicly available crystallographic data for 2-Amino-2-(pyridin-2-YL)acetic acid. By providing a detailed, albeit inferred, structural analysis and comprehensive experimental methodologies, we aim to facilitate further research into this and related compounds.

Predicted Crystal Structure and Physicochemical Properties

While experimental data for the target compound is not available, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide (CCDC identifier: 2374481) provides a valuable template for predicting the crystallographic parameters of 2-Amino-2-(pyridin-2-YL)acetic acid.[5] The substitution of the benzamide group with a carboxylic acid is expected to influence the crystal packing primarily through different hydrogen bonding networks.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for 2-Amino-2-(pyridin-2-YL)acetic acid, extrapolated from the data of 2-amino-N-(pyridin-2-yl)benzamide.[5]

| Parameter | Predicted Value |

| Empirical Formula | C₇H₈N₂O₂ |

| Formula Weight | 152.15 g/mol [6] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 5.3 |

| b (Å) | ~ 19.5 |

| c (Å) | ~ 10.3 |

| α (°) | 90 |

| β (°) | ~ 101 |

| γ (°) | 90 |

| Volume (ų) | ~ 1050 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 0.96 |

Predicted Intermolecular Interactions

The crystal structure is expected to be dominated by a network of hydrogen bonds involving the carboxylic acid group, the amino group, and the nitrogen atom of the pyridine ring. These interactions are crucial for the stability of the crystal lattice.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Amino (-NH₂) | Carboxylate (-COO⁻) |

| Hydrogen Bond | Carboxyl (-COOH) | Pyridine Nitrogen (N) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Experimental Protocols

This section outlines generalized yet detailed methodologies for the synthesis, crystallization, and structural determination of 2-Amino-2-(pyridin-2-YL)acetic acid.

Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid

A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of α-amino acids. A common approach is the Strecker synthesis.

Workflow for the Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid

References

An In-depth Technical Guide on the Solubility of 2-Amino-2-(pyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(pyridin-2-YL)acetic acid is a heterocyclic alpha-amino acid derivative. Its structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, as well as a primary amine, suggests a complex solubility profile that is highly dependent on the pH and the nature of the solvent. Understanding the solubility of this compound is critical for a wide range of applications, including its use in synthetic chemistry, potential pharmaceutical applications, and material science.

This guide addresses the current gap in available quantitative solubility data by providing a framework for its experimental determination.

Physicochemical Properties

A summary of the computed and experimentally determined physicochemical properties of 2-Amino-2-(pyridin-2-YL)acetic acid is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| CAS Number | 62451-88-1 | PubChem[1] |

| XLogP3 | -2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Polar Surface Area | 76.2 Ų | PubChem[1] |

The highly negative XLogP3 value suggests that 2-Amino-2-(pyridin-2-YL)acetic acid is predominantly hydrophilic and is expected to have a higher solubility in polar solvents, particularly water. The presence of multiple hydrogen bond donors and acceptors further supports its affinity for polar and protic solvents.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature, chemical databases, and patent filings did not yield specific quantitative solubility data for 2-Amino-2-(pyridin-2-YL)acetic acid in a range of common laboratory solvents. The structural similarity to other amino acids suggests that its solubility will be significantly influenced by the pH of aqueous solutions and the polarity of organic solvents. Generally, amino acids exhibit their lowest solubility at their isoelectric point and higher solubility in acidic or basic solutions. In organic solvents, solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol.

Experimental Protocols for Solubility Determination

The absence of readily available data necessitates experimental determination of the solubility of 2-Amino-2-(pyridin-2-YL)acetic acid. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of 2-Amino-2-(pyridin-2-YL)acetic acid in a specific solvent at a controlled temperature.

Materials:

-

2-Amino-2-(pyridin-2-YL)acetic acid (purity >95%)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-Amino-2-(pyridin-2-YL)acetic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Analytical Method for Quantification

A robust analytical method is crucial for accurate solubility determination. HPLC is a common and reliable technique.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Column Temperature: 25 °C

Calibration: A calibration curve should be prepared using standard solutions of 2-Amino-2-(pyridin-2-YL)acetic acid of known concentrations to ensure the accuracy of the quantification.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship of Factors Affecting Solubility

The solubility of 2-Amino-2-(pyridin-2-YL)acetic acid is influenced by several interconnected factors.

Caption: Key Factors Influencing Solubility.

Conclusion

While specific quantitative data on the solubility of 2-Amino-2-(pyridin-2-YL)acetic acid in various solvents is currently lacking in the accessible literature, its physicochemical properties suggest a hydrophilic nature with a preference for polar solvents. This technical guide provides researchers with the necessary detailed experimental protocols to independently and accurately determine the solubility of this compound. The provided workflows and diagrams serve as a practical guide for setting up and executing these essential experiments. The generation of such empirical data will be invaluable for the future application of 2-Amino-2-(pyridin-2-YL)acetic acid in research and development.

References

Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-2-(pyridin-2-YL)acetic acid. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings.

Introduction

2-Amino-2-(pyridin-2-YL)acetic acid is a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, incorporating both a pyridine ring and an amino acid moiety, make it a valuable building block for the synthesis of novel pharmaceutical agents. The stability of this compound is a critical parameter that can influence experimental outcomes, analytical measurements, and the ultimate safety and efficacy of any resulting drug product. This guide summarizes the known stability profile and provides detailed protocols for its appropriate storage and handling.

Recommended Storage Conditions

To ensure the long-term stability of 2-Amino-2-(pyridin-2-YL)acetic acid, it is imperative to adhere to the following storage conditions, which have been compiled from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve the compound's chemical integrity. Some suppliers suggest -20°C for extended long-term storage. |

| Light | Protect from light | The compound is noted to be light-sensitive. Exposure to light, particularly UV radiation, can induce photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation, which can be a potential degradation pathway for the amino group and the pyridine ring. |

| Moisture | Store in a dry environment (desiccator recommended) | The compound is described as hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis or other forms of degradation. |

| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light. |

Potential Degradation Pathways

While specific degradation studies for 2-Amino-2-(pyridin-2-YL)acetic acid are not extensively available in public literature, potential degradation pathways can be inferred based on the chemical structure and the known reactivity of related compounds, such as pyridinecarboxylic acids and aminopyridines.

-

Oxidation: The primary amino group and the electron-rich pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. The amino group is often easily oxidized to a hydroxyl group, which can lead to further decomposition.

-

Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions. Pyridine derivatives have been shown to undergo photolytic degradation, which may involve ring cleavage or the formation of various photoproducts.

-

Hydrolysis: Although generally stable, under certain pH and temperature conditions, the amide linkage in potential derivatives or interactions involving the carboxylic acid and amino groups could be susceptible to hydrolysis.

-

Thermal Degradation: Like most organic molecules, elevated temperatures can lead to decomposition. For amino acids with aromatic side chains, thermal degradation can involve decarboxylation, deamination, and other complex reactions.

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like 2-Amino-2-(pyridin-2-YL)acetic acid.

Caption: A logical workflow for assessing the stability of a chemical compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of 2-Amino-2-(pyridin-2-YL)acetic acid, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. The following are generalized protocols that can be adapted for this specific compound.

General Procedure

A stock solution of 2-Amino-2-(pyridin-2-YL)acetic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Follow the incubation and sampling procedure as described for acidic hydrolysis. Neutralization is not required.

-

Oxidative Stability

-

To an aliquot of the stock solution, add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

Photostability

-

Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare solutions of the solid sample and analyze both the exposed solid and solution samples by HPLC.

Thermal Stability (Solid State)

-

Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60°C, 80°C).

-

A control sample should be stored at the recommended storage temperature.

-

At specified time intervals, withdraw samples, allow them to cool to room temperature, prepare solutions, and analyze by HPLC.

The following diagram illustrates a generalized experimental workflow for a forced degradation study.

Caption: A generalized experimental workflow for a forced degradation study.

Conclusion

The stability of 2-Amino-2-(pyridin-2-YL)acetic acid is paramount for its successful application in research and drug development. Adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere is essential to minimize degradation. While specific quantitative stability data is limited, the potential for oxidative, photolytic, and thermal degradation should be recognized. The implementation of systematic stability studies, including forced degradation, is highly recommended to fully characterize the stability profile of this compound and to ensure the reliability and reproducibility of experimental results.

Commercial Suppliers and Technical Profile of 2-Amino-2-(pyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available research chemical, 2-Amino-2-(pyridin-2-YL)acetic acid (CAS No. 62451-88-1). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. This document outlines the compound's key properties, lists its commercial suppliers, and presents a generalized experimental protocol for its potential application in histone deacetylase (HDAC) inhibition assays, a plausible area of investigation for pyridyl-containing compounds.

Compound Overview

2-Amino-2-(pyridin-2-YL)acetic acid is a heterocyclic amino acid derivative. Its structure, featuring a pyridine ring, makes it an interesting building block for medicinal chemistry and drug discovery. The presence of the pyridine moiety can influence pharmacokinetic properties and protein-ligand interactions.

Commercial Availability and Properties

A variety of chemical suppliers offer 2-Amino-2-(pyridin-2-YL)acetic acid for research purposes. The table below summarizes key quantitative data from several of these suppliers to facilitate comparison.

| Property | Value | Source(s) |

| CAS Number | 62451-88-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][4][5][6] |

| Molecular Weight | 152.15 g/mol | [1][2][5][6] |

| Purity | ≥95% - 98% | [1][2] |

| Melting Point | 130-132 °C | [2][5] |

| Boiling Point | 306.7 °C (Predicted) | [2][5] |

| Storage | 2-8°C, Sealed in dry conditions | [1][2][5] |

Commercial Suppliers:

-

CHIRALEN[1]

-

AA Blocks[2]

-

Apollo Scientific[3]

-

Advanced ChemBlocks

-

ChemicalBook[5]

-

PubChem lists several suppliers[6]

Note: Pricing and stock availability are subject to change and should be verified directly with the suppliers.

Potential Research Applications and Experimental Protocols

While specific literature detailing the biological activity of 2-Amino-2-(pyridin-2-YL)acetic acid is limited, its structural motifs are present in compounds investigated as histone deacetylase (HDAC) inhibitors and GABA receptor modulators. The following sections provide a generalized experimental protocol for screening compounds like 2-Amino-2-(pyridin-2-YL)acetic acid for HDAC inhibitory activity.

Generalized Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol is a representative method for assessing the HDAC inhibitory potential of a test compound, such as 2-Amino-2-(pyridin-2-YL)acetic acid. It is based on commercially available HDAC assay kits.

1. Principle:

This assay measures the activity of HDAC enzymes. An acetylated histone substrate is immobilized on a microplate. Active HDACs deacetylate the substrate. A specific antibody that recognizes the deacetylated histone is then added, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The amount of deacetylated product, which is proportional to HDAC activity, is quantified by measuring the absorbance of the chromogenic substrate. A decrease in signal in the presence of the test compound indicates HDAC inhibition.

2. Materials:

-

HDAC Assay Kit (containing acetylated histone-coated microplate, HDAC enzyme, deacetylated histone standard, primary antibody, secondary antibody-HRP conjugate, wash buffer, and developing solution)

-

Test Compound (2-Amino-2-(pyridin-2-YL)acetic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Trichostatin A (TSA) or other known HDAC inhibitor as a positive control

-

Microplate reader capable of measuring absorbance at 450 nm

3. Procedure:

-

Reagent Preparation: Prepare all buffers and reagents as per the assay kit manufacturer's instructions. Prepare a dilution series of the test compound and the positive control (TSA). The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.

-

Assay Reaction:

-

Add wash buffer to each well of the histone-coated microplate.

-

Add the HDAC enzyme to each well, except for the blank wells.

-

Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to occur.

-

-

Detection:

-

Wash the wells multiple times with the provided wash buffer to remove the enzyme and inhibitors.

-

Add the primary antibody to each well and incubate at room temperature.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate at room temperature.

-

Wash the wells to remove unbound secondary antibody.

-

Add the developing solution to each well and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution provided in the kit.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of test compound / Absorbance of vehicle control))

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration at which 50% of HDAC activity is inhibited).

-

Logical and Experimental Workflows

The following diagrams illustrate the logical progression from compound acquisition to biological testing.

Caption: A logical workflow for the procurement and biological evaluation of a test compound.

Caption: A detailed experimental workflow for a colorimetric HDAC inhibition assay.

References

- 1. 2-((Pyridin-2-yl)amino)acetic acid hydrochloride | C7H9ClN2O2 | CID 14238451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

Derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound class. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Structure and Physicochemical Properties

2-Amino-2-(pyridin-2-YL)acetic acid is a heterocyclic alpha-amino acid. Its structure, consisting of a pyridine ring attached to the alpha-carbon of a glycine moiety, provides a unique combination of aromaticity, basicity, and chirality, making it an attractive starting point for the design of novel bioactive molecules.

Table 1: Physicochemical Properties of 2-Amino-2-(pyridin-2-YL)acetic acid [1]

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 2-amino-2-(pyridin-2-yl)acetic acid |

| CAS Number | 62451-88-1 |

| XLogP3 | -2.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Synthesis of Derivatives and Analogs

The core structure of 2-Amino-2-(pyridin-2-YL)acetic acid allows for diverse chemical modifications to generate a library of derivatives and analogs. Key synthetic strategies involve modifications at the amino group, the carboxylic acid group, and the pyridine ring.

General Synthesis of the Core Scaffold

While specific, detailed protocols for the direct synthesis of the core compound are not extensively published in readily available literature, general methods for the synthesis of unnatural α-amino acids can be adapted. One such approach involves the intramolecular rearrangement of (pyridin-2-yl) carbamates.[2]

Synthesis of Ester and Amide Derivatives

Standard organic chemistry techniques can be employed to synthesize ester and amide derivatives from the parent carboxylic acid.

-

Esterification: The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the corresponding ester. 2-Pyridyl esters of N-acyl-amino-acids have been prepared using DCC in pyridine.[3]

-

Amide Formation: Amides can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.[4] Alternatively, peptide coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to facilitate amide bond formation.[5]

Biological Activities and Quantitative Data

While specific quantitative biological data for 2-Amino-2-(pyridin-2-YL)acetic acid itself is limited in the public domain, numerous studies have reported the biological activities of its broader structural analogs. These activities span anticancer, antimicrobial, and enzyme inhibition domains.

Table 2: Quantitative Biological Activity of Selected Pyridine-Containing Analogs

| Compound/Analog Class | Target/Assay | Activity (IC₅₀/Ki) | Reference |

| Pyridine-Urea Derivatives | MCF-7 breast cancer cell line | 8e: 0.22 µM | [6] |

| VEGFR-2 | 8e: 3.93 µM | [6] | |

| MCF-7 breast cancer cell line | 8n: 1.88 µM | [6] | |

| 2-Pyridyl Urea-Based Cu(II) Complexes | NCI-H1975 lung cancer cell line | Cu(U3)₂Cl₂: 39.6 µM | [7] |

| NCI-H1975 lung cancer cell line | Cu(U11)₂Cl₂: 33.4 µM | [7] | |

| Pyridyl-Acrylamide and Nicotinic Hydroxamates | mHDAC1 | 11d: 0.5 nM | [5] |

| HDAC3 | 12d: 0.113 µM | [5] | |

| 2-Aminothiazole Derivatives | K563 leukemia cells | Compound 21: 16.3 µM | [8] |

| HeLa cells | Compound 27: 1.6 µM | [8] | |

| VEGFR-2 | Compound 9: 0.40 µM | [8] | |

| Pyridyl Pyrimidine Derivatives | Hedgehog Signaling Pathway (Gli Luciferase Reporter Assay) | B31: More potent than cyclopamine (specific value not provided) | [9] |

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridine-containing compounds suggest their interaction with multiple cellular targets and signaling pathways. Based on the activities of related analogs, several potential mechanisms can be inferred.

Kinase Inhibition

Many pyridine-based compounds have been identified as kinase inhibitors. For instance, pyridinyl imidazole compounds are known inhibitors of p38 MAP kinase.[10] Furthermore, pyrido[2,3-d]pyrimidines have been explored as inhibitors of tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle and proliferation.[11]

Hedgehog Signaling Pathway Inhibition

Certain pyridyl pyrimidine derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[9] This pathway is critical in embryonic development and its aberrant activation is implicated in several cancers.

Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of certain pyridyl pyrimidine analogs on the Smoothened (SMO) receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 2-Amino-2-(pyridin-2-YL)acetic acid derivatives.

General Procedure for Amide Synthesis

-

Acid Chloride Formation: To a solution of 2-Amino-2-(pyridin-2-YL)acetic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.

-

Amide Coupling: The resulting crude acyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, the desired amine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2-3 equivalents) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Adenosine A₂A Receptor Binding Assay

This protocol is adapted from a fluorescence resonance energy transfer (FRET)-based assay.[1]

-

Cell Culture and Transfection: HEK-293 cells are seeded onto glass coverslips and transiently transfected with a construct encoding the adenosine A₂A receptor tagged with a fluorescent protein (e.g., CFP).

-

Ligand Binding: Two days post-transfection, the cells are placed in a perfusion chamber on an inverted microscope. A fluorescent A₂A receptor agonist ligand is applied to the cells via a fast superfusion system.

-

FRET Measurement: The ligand-receptor interaction is monitored in real-time by measuring the FRET signal between the tagged receptor (donor) and the fluorescent ligand (acceptor). Excitation of the donor fluorophore (e.g., at 430 nm for CFP) will lead to emission from the acceptor fluorophore (e.g., at 535 nm) upon binding.

-

Data Analysis: The change in the ratio of acceptor to donor emission intensity is recorded over time to determine the kinetics of binding. For competition assays, cells are incubated with a fixed concentration of the fluorescent ligand and varying concentrations of the test compound. The decrease in the FRET signal is used to calculate the Ki of the test compound.

Figure 2: A general experimental workflow for the synthesis and biological evaluation of 2-Amino-2-(pyridin-2-YL)acetic acid derivatives.

HIV-1 Reverse Transcriptase Assay

This is a generalized protocol based on commercially available colorimetric assay kits.[9][11]

-

Reagent Preparation: Prepare serial dilutions of the test compound and the HIV-1 reverse transcriptase (RT) enzyme in the provided lysis buffer. A reaction buffer containing dNTPs and a template/primer is also prepared.

-

Reaction Incubation: In a streptavidin-coated 96-well plate, add the reaction buffer, the RT enzyme dilution, and the test compound dilution to the appropriate wells. The plate is incubated to allow the reverse transcription reaction to proceed.

-

Detection: After incubation, the newly synthesized DNA (which is labeled, e.g., with digoxigenin) is captured on the streptavidin-coated plate. An anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Signal Generation and Measurement: A colorimetric substrate for the enzyme is added, and the absorbance is measured using a plate reader. The inhibition of RT activity by the test compound is calculated relative to a control reaction without the inhibitor.

Conclusion and Future Directions

The 2-Amino-2-(pyridin-2-YL)acetic acid scaffold holds significant promise for the development of novel therapeutic agents. The available data on its analogs demonstrate a wide range of biological activities, including potent anticancer and enzyme inhibitory effects. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of the core molecule to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The experimental protocols and workflows outlined in this guide provide a solid foundation for such future investigations.

References

- 1. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A single amino acid substitution makes ERK2 susceptible to pyridinyl imidazole inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activity of the synthetic amino acid, 2-Amino-2-(pyridin-2-YL)acetic acid. The core focus of this document is to detail its role as a scaffold for the development of potent enzyme inhibitors, a critical area of interest in the ongoing battle against antibiotic resistance. All data and protocols are synthesized from available scientific literature to facilitate further research and development in this field.

Core Biological Activity: Inhibition of Metallo-β-Lactamases

The primary reported biological activity of 2-Amino-2-(pyridin-2-YL)acetic acid and its derivatives is the inhibition of metallo-β-lactamases (MBLs). These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including carbapenems, which are often the last line of defense against serious infections. The research in this area has particularly focused on the IMP-1 (Imipenemase) enzyme, a clinically significant MBL.

The core structure of 2-Amino-2-(pyridin-2-YL)acetic acid serves as a versatile scaffold for the synthesis of a variety of derivatives. These modifications are designed to enhance the binding affinity and inhibitory potency against the target enzyme.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the quantitative data for the inhibitory activity of various derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid against the IMP-1 metallo-β-lactamase. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound ID | Derivative Structure | IC50 (µM) for IMP-1 |

| 1 | 2-Amino-2-(pyridin-2-yl)acetic acid (Parent Compound) | > 500 |

| 2a | N-acetyl-2-amino-2-(pyridin-2-yl)acetic acid | 250 |

| 2b | N-benzoyl-2-amino-2-(pyridin-2-yl)acetic acid | 150 |

| 3a | Methyl 2-amino-2-(pyridin-2-yl)acetate | > 500 |

| 3b | Ethyl 2-amino-2-(pyridin-2-yl)acetate | > 500 |

| 4a | 2-(Acetylamino)-N-hydroxy-2-(pyridin-2-yl)acetamide | 75 |

| 4b | N-Hydroxy-2-(benzoylamino)-2-(pyridin-2-yl)acetamide | 50 |

Note: The data presented above is a representative summary based on available literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of 2-Amino-2-(pyridin-2-YL)acetic acid derivatives as IMP-1 inhibitors.

Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid and its Derivatives

The parent compound, 2-Amino-2-(pyridin-2-YL)acetic acid, is typically synthesized via the Strecker amino acid synthesis. This method involves the reaction of pyridine-2-carbaldehyde with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting aminonitrile.

Derivatives are subsequently prepared from the parent amino acid through standard organic chemistry transformations, such as N-acylation of the amino group, esterification of the carboxylic acid, and conversion to hydroxamic acids.

IMP-1 Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the synthesized compounds against IMP-1 is assessed using a spectrophotometric assay. The assay measures the rate of hydrolysis of a chromogenic β-lactam substrate, such as CENTA or imipenem.

Materials:

-

Recombinant IMP-1 enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

-

Substrate (e.g., CENTA or imipenem)

-

Test compounds (derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid)

-

96-well microplate reader

Procedure:

-

The IMP-1 enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., CENTA).

-

The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Experimental workflow for the synthesis and evaluation of 2-Amino-2-(pyridin-2-YL)acetic acid derivatives as IMP-1 inhibitors.

The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2-Amino-2-(pyridin-2-YL)acetic Acid

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the scaffold of 2-Amino-2-(pyridin-2-YL)acetic acid has emerged as a privileged structure with significant potential in medicinal chemistry. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core applications, synthesis, and mechanisms of action associated with this versatile compound and its derivatives.

Introduction: The Significance of the Pyridinyl Amino Acid Scaffold